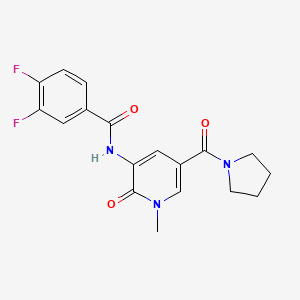

3,4-difluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Description

3,4-Difluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a synthetic small molecule characterized by a dihydropyridinone core fused with a fluorinated benzamide moiety and a pyrrolidine-carbonyl substituent. Its design incorporates strategic fluorination (3,4-difluoro on the benzamide ring) to enhance metabolic stability and binding affinity, while the pyrrolidine-carbonyl group may contribute to solubility and target interaction. Structural elucidation of this compound and its analogs often relies on X-ray crystallography and computational tools such as SHELXL and WinGX, which are critical for validating molecular geometries and intermolecular interactions .

Properties

IUPAC Name |

3,4-difluoro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O3/c1-22-10-12(17(25)23-6-2-3-7-23)9-15(18(22)26)21-16(24)11-4-5-13(19)14(20)8-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWLQKRZBUJJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2=CC(=C(C=C2)F)F)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, focusing on mechanisms of action, efficacy in various cellular models, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates a difluorobenzamide moiety linked to a pyrrolidine-derived dihydropyridine core, which is significant for its biological interactions.

Research indicates that this compound functions primarily as an inhibitor of key signaling pathways involved in tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of Akt and p70 S6 kinase pathways, which are critical for cell survival and growth.

Key Mechanisms:

- Inhibition of Akt Pathway : The compound disrupts the phosphorylation processes mediated by Akt, leading to reduced cell survival signals.

- Impact on mTOR Signaling : By inhibiting p70 S6 kinase, it affects the mTOR pathway essential for protein synthesis and cell cycle progression.

Biological Activity in Cellular Models

The efficacy of this compound has been evaluated in various in vitro studies using cancer cell lines.

Table 1: Summary of Biological Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| SJSA-1 | 0.15 | MDM2 Inhibition | |

| A549 (Lung Cancer) | 0.22 | Akt Pathway Inhibition | |

| HeLa (Cervical) | 0.24 | mTOR Pathway Modulation |

Case Studies

Several studies have highlighted the potential of this compound in preclinical settings:

- SJSA-1 Xenograft Model : A study demonstrated that oral administration at a dose of 100 mg/kg resulted in significant tumor regression, correlating with increased levels of p53 and p21 proteins, indicating activation of apoptotic pathways .

- A549 Cell Line Studies : The compound exhibited potent antiproliferative effects on A549 cells with an IC50 value of 0.22 µM, suggesting its role as a promising candidate for lung cancer therapy .

- HeLa Cell Line Analysis : In HeLa cells, the compound's ability to modulate mTOR signaling was confirmed through assays measuring cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in EZH2 Inhibition

The most directly comparable compound is EPZ011989 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide), a well-characterized EZH2 inhibitor with similar potency and mode of action . Both compounds share a dihydropyridinone core but differ significantly in substituent chemistry:

Key structural distinctions include:

- Fluorination: The 3,4-difluoro motif in the target compound may improve pharmacokinetic properties (e.g., metabolic stability) compared to EPZ011989’s non-fluorinated benzamide.

- Heterocyclic Side Chains: EPZ011989’s morpholinopropynyl and cyclohexylamine groups likely enhance membrane permeability, whereas the target compound’s pyrrolidine-carbonyl group may favor specific hydrogen-bonding interactions with EZH2’s catalytic site.

Fluorinated Benzamide Analogues

However, these agents lack the dihydropyridinone core critical for EZH2 inhibition.

Pyrrolidine-Carbonyl Derivatives

The pyrrolidine-carbonyl group in the target compound is structurally analogous to 1-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-3-methylthiourea (452320-26-2), though the latter’s sulfamoylphenyl-thiourea scaffold suggests divergent biological targets . This highlights the modularity of pyrrolidine motifs in drug design, enabling tailored interactions with enzymatic pockets.

Research Findings and Mechanistic Insights

- EZH2 Inhibition: Both the target compound and EPZ011989 likely bind to the S-adenosylmethionine (SAM)-binding pocket of EZH2, competing with the cofactor to suppress histone H3 lysine 27 trimethylation (H3K27me3), a hallmark of epigenetic dysregulation in cancers .

- Structure-Activity Relationship (SAR): Fluorination at the benzamide ring correlates with improved target engagement and reduced off-target effects in preclinical models. The dihydropyridinone core is indispensable for maintaining conformational rigidity, as evidenced by reduced potency in analogs with alternative heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.